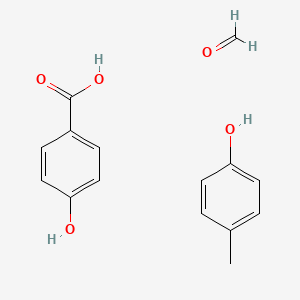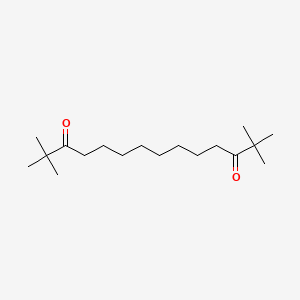
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane is a compound characterized by the presence of two fluorine atoms and a trioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Difluoro-1,2,4-trioxolane typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated ketone with hydrogen peroxide in the presence of a catalyst to form the trioxolane ring. The reaction is usually carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to precisely control reaction parameters and improve safety. The use of biocatalysts and green chemistry principles is also explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of difluorinated alcohols or other reduced species.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.
Aplicaciones Científicas De Investigación
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3R,5S)-3,5-Difluoro-1,2,4-trioxolane exerts its effects involves interactions with specific molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The trioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester: Similar in having chiral centers and functional groups that influence reactivity.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Shares similar stereochemistry and is used in the synthesis of statin side chains.
Uniqueness
(3R,5S)-3,5-Difluoro-1,2,4-trioxolane is unique due to the presence of both fluorine atoms and a trioxolane ring, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Número CAS |
54892-64-7 |
|---|---|
Fórmula molecular |
C2H2F2O3 |
Peso molecular |
112.03 g/mol |
Nombre IUPAC |
(3S,5R)-3,5-difluoro-1,2,4-trioxolane |
InChI |
InChI=1S/C2H2F2O3/c3-1-5-2(4)7-6-1/h1-2H/t1-,2+ |
Clave InChI |
NZFDJFMBTIENAK-XIXRPRMCSA-N |
SMILES isomérico |
[C@H]1(O[C@@H](OO1)F)F |
SMILES canónico |
C1(OC(OO1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


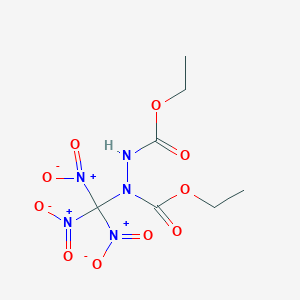
![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
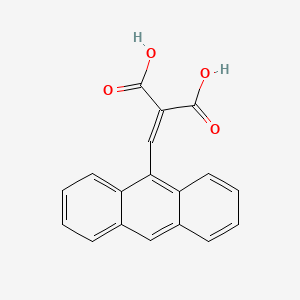
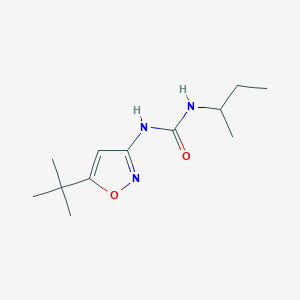
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)

